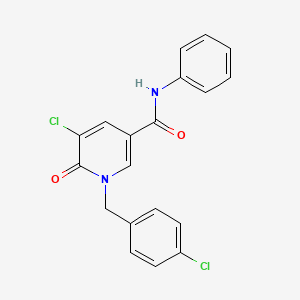

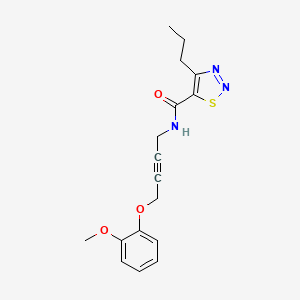

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide” is a chemical substance with the CAS Number: 339024-38-3 . It has a molecular weight of 298.12 and its IUPAC name is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Pyridine and Fused Pyridine Derivatives The compound 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is associated with the synthesis of various pyridine and fused pyridine derivatives. It serves as a precursor in reactions leading to the formation of different isoquinoline and pyridopyrimidine derivatives. The versatile nature of this compound allows for the synthesis of a wide range of derivatives through reactions with various reagents, showcasing its utility in heterocyclic chemistry and the synthesis of complex molecules (Al-Issa, 2012).

Utility in Heterocyclic Synthesis This compound's utility extends to heterocyclic synthesis, where it is involved in the formation of various pyrazole, pyridine, and pyrimidine derivatives. The compound acts as a key intermediate, facilitating the synthesis of a range of heterocyclic structures. This demonstrates its importance in the synthesis of pharmacologically relevant structures and its role in expanding the diversity of chemical entities in medicinal chemistry (Fadda et al., 2012).

Applications in Antimicrobial Activities

Synthesis of Pyrazolopyrimidines Derivatives as Antimicrobial Agents The compound is involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their antimicrobial activities. These synthesized derivatives display significant potential as antimicrobial agents, indicating the compound's relevance in the development of new therapeutics targeting resistant microbial strains (Rahmouni et al., 2016).

Antioxidant Properties

Synthesis of Pyrrolidine Derivatives with Antioxidant Activity The compound also serves as a precursor in the synthesis of pyrrolidine derivatives with notable antioxidant activity. These synthesized compounds have been identified as potent antioxidants, with some showing higher activity than well-known antioxidants like ascorbic acid. This highlights the compound's role in the development of new antioxidant agents with potential therapeutic applications (Tumosienė et al., 2019).

Photophysical Properties and Device Fabrication

Structural and Optical Analysis of Pyridine Derivatives Two derivatives of the compound were prepared and characterized, revealing their structural and optical properties. These studies are crucial for understanding the material's potential in device fabrication and optoelectronic applications. The derivatives display interesting optical and diode characteristics, making them candidates for further exploration in electronic and photonic devices (Zedan et al., 2020).

properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(7-9-15)11-23-12-14(10-17(21)19(23)25)18(24)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVRLMFONOMSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)